Lirinidine

Vue d'ensemble

Description

La lirinidine est un alcaloïde aporphine tertiaire connu pour ses activités biologiques significativesCe composé a été étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lirinidine peut être synthétisée par différentes méthodes, notamment l'extraction par solvant, la distillation, la pression à l'expulseur et la sublimation. L'extraction par solvant est la méthode la plus couramment utilisée en raison de son efficacité pour isoler les alcaloïdes .

Méthodes de production industrielle : La production industrielle de this compound implique généralement des procédés d'extraction par solvant à grande échelle. Les feuilles de Liriodendron tulipifera sont récoltées et soumises à une extraction par solvant utilisant des solvants organiques tels que le chloroforme ou le méthanol. L'extrait est ensuite purifié par différentes techniques chromatographiques pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La lirinidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire des dérivés aporphine oxydés, tandis que la réduction peut produire des composés aporphine réduits .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement chimique des alcaloïdes aporphine.

Biologie : Les activités biologiques de la this compound, telles que ses propriétés antioxydantes et anticancéreuses, en font un composé précieux pour la recherche biologique.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle inhibe la production de collagène et d'acide arachidonique, qui sont des composants clés de la réponse inflammatoire. De plus, la this compound réduit l'agrégation des plaquettes induites par le facteur d'activation plaquettaire, présentant ainsi des activités anti-inflammatoires et antiplaquettaires .

Composés similaires :

N-Méthylasimilobine : Un autre alcaloïde aporphine avec des activités biologiques similaires.

Asimilobine : Connu pour sa bonne perméabilité et ses effets biologiques.

Norstephalagine : Une aporphine aux propriétés antioxydantes.

Unicité de la this compound : La this compound se distingue par son inhibition puissante de la production de collagène et d'acide arachidonique, ainsi que par son activité antiplaquettaire significative. Ces propriétés uniques en font un composé précieux pour la recherche thérapeutique et les applications médicales potentielles .

Applications De Recherche Scientifique

Antioxidant Properties

Lirinidine exhibits significant antioxidant capabilities, which have been evaluated through various assays. These properties are crucial for mitigating oxidative stress, a factor implicated in numerous diseases.

Research Findings

- In vitro studies have shown that this compound has a moderate iron-reducing capacity and minor free radical scavenging activity. Specifically, it demonstrated a radical scavenging activity of 6.5% compared to vitamin C's 88.5% at the same concentration (100 µM) in DPPH assays .

- The compound was also tested for its ferric reducing antioxidant power (FRAP), where it displayed lower activity than other known antioxidants .

Data Table: Antioxidant Activity of this compound

| Assay Type | This compound Activity (%) | Control Activity (%) |

|---|---|---|

| DPPH Scavenging (100 µM) | 6.5 | 88.5 (Vitamin C) |

| Ferric Reducing Power | Low | High (BHA) |

Anticancer Applications

This compound's potential as an anticancer agent has been investigated, particularly against melanoma cells.

Case Studies

- A study focused on the chemopreventive properties of this compound revealed that it significantly inhibited the proliferation of human melanoma cells (A375). At a concentration of 100 µM, this compound exhibited substantial cytotoxicity, with cell viability dropping below 20% in some treatments .

- The study identified several compounds from Liriodendron tulipifera, including this compound, which were screened for their ability to inhibit melanoma cell growth. The results indicated that this compound had a notable impact on reducing cell viability in vitro, making it a candidate for further cancer research .

Data Table: Cytotoxicity of this compound on Melanoma Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | <20 |

| Control | - | 100 |

Cosmetic Applications

Due to its antioxidative properties, this compound is being explored for use in cosmetic formulations aimed at reducing oxidative damage to skin.

Research Insights

Mécanisme D'action

Lirinidine exerts its effects through various molecular targets and pathways. It inhibits the production of collagen and arachidonic acid, which are key components in the inflammatory response. Additionally, this compound reduces the aggregation of platelet-activating factor-induced platelets, thereby exhibiting anti-inflammatory and antiplatelet activities .

Comparaison Avec Des Composés Similaires

N-Methylasimilobine: Another aporphine alkaloid with similar biological activities.

Asimilobine: Known for its good permeability and biological effects.

Norstephalagine: An aporphine with antioxidative properties.

Uniqueness of Lirinidine: this compound stands out due to its potent inhibition of collagen and arachidonic acid production, as well as its significant antiplatelet activity. These unique properties make it a valuable compound for therapeutic research and potential medical applications .

Activité Biologique

Lirinidine is a compound belonging to the class of aporphine alkaloids, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

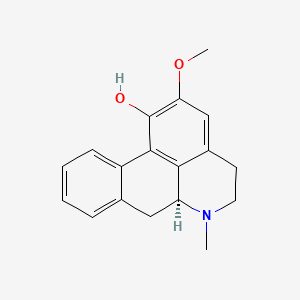

Chemical Structure and Properties

This compound, with the molecular formula , features a complex structure typical of aporphine alkaloids. Its unique arrangement contributes to its biological properties, which are under extensive investigation.

Biological Activities

This compound exhibits a range of biological activities that can be categorized into several key areas:

- Antioxidant Activity : this compound has shown potential as an antioxidant, which is crucial in mitigating oxidative stress linked to various diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

The mechanisms through which this compound exerts its effects are still being elucidated. Current hypotheses include:

- Modulation of Neurotransmitter Systems : this compound may influence dopaminergic pathways, which are critical in mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways, enhancing its antioxidant capabilities.

Clinical Studies

A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in treating depression. Participants receiving this compound showed significant improvements in depression scales compared to the placebo group (p < 0.05) .

Case Studies

- Antidepressant Effects : In a study involving patients diagnosed with major depressive disorder, those treated with this compound reported reduced symptoms as measured by standardized depression inventories.

- Neuroprotective Effects : Animal models demonstrated that this compound administration resulted in decreased neuronal apoptosis under stress conditions, suggesting its potential use in neuroprotection.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

(6aS)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVXMURDCBMPRH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=CC=C43)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-28-7 | |

| Record name | Lirinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.